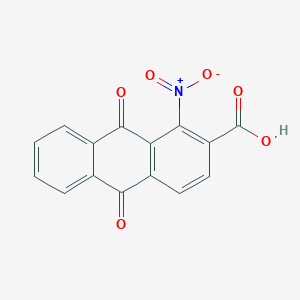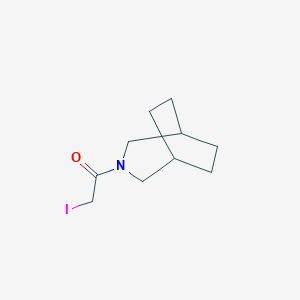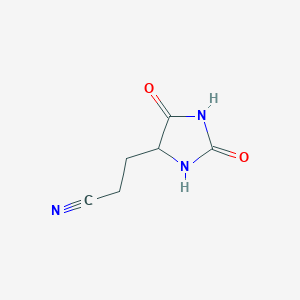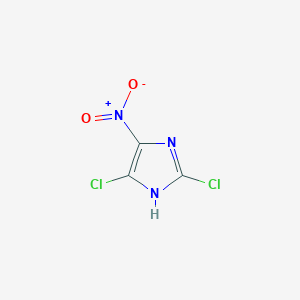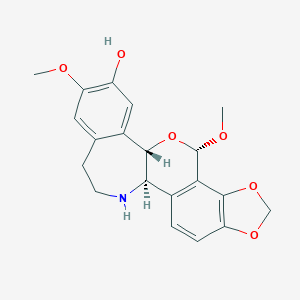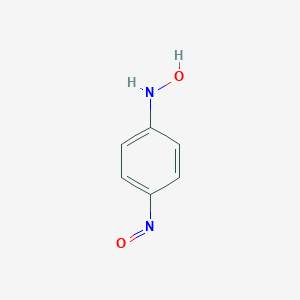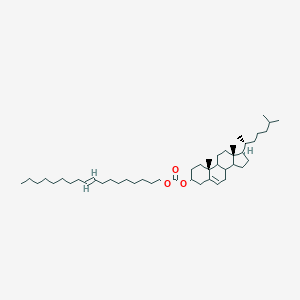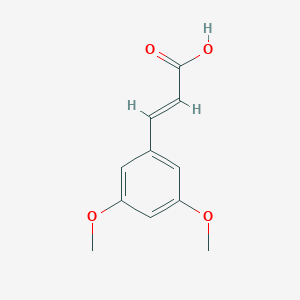
4-(Pyrrolidin-1-yl)phenol
Übersicht
Beschreibung
4-(Pyrrolidin-1-yl)phenol is a chemical compound that is part of a broader class of organic compounds featuring a phenol group attached to a pyrrolidine ring. This structural motif is common in various synthetic compounds that exhibit a range of properties and potential applications, such as electroactive polymers, organic dyes, and pharmaceuticals. The papers provided discuss several compounds that are structurally related to this compound, highlighting their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions. For instance, the synthesis of a phenol-based polymer was achieved by the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Another related compound, a dipyrrolyl monomer, was synthesized via the reaction between 4-pyrrol-1-yl phenol and butanedioyl dichloride . Additionally, a one-pot synthesis approach was used to create polysubstituted pyrrolines and pyrrolidines by coupling propargylamines, vinyl sulfones (or nitroalkenes), and phenols .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR . X-ray crystallography was also employed to determine the crystal structure of some compounds, providing insights into their molecular geometry and interactions . Computational methods like density functional theory (DFT) were used to optimize molecular geometries and compare them with experimental data .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, with some undergoing oxidative polycondensation reactions in an aqueous alkaline medium using different oxidants . The electrochemical behavior of some monomers was studied, and homopolymerization and copolymerization reactions were performed to obtain polymers with specific properties . The compounds also exhibit various interactions in the crystalline state, such as π-π stacking, hydrogen bonding, and other non-covalent interactions, which influence their crystal packing and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively characterized. Thermal analyses like TG-DTA and DSC were used to study their thermal stability . The electrical conductivities of the monomers and polymers were measured, indicating their potential as electroactive materials . The photophysical properties, such as fluorescence and emission, were investigated for some compounds, showing their potential as organic dyes with large Stokes shifts . Additionally, the electrochromic properties of some copolymers were examined, revealing their potential in electrochromic devices .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der Pyrrolidinring, der Teil der Struktur von „4-(Pyrrolidin-1-yl)phenol“ ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit erhöht, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D) Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Behandlung von Autoimmunerkrankungen
Eine spezifische Anwendung in der Arzneimittelforschung ist die Entwicklung neuer Reihen von cis-3,4-Diphenylpyrrolidinderivaten als inverse Agonisten des retinsäureverwandten Waisenrezeptors γ (RORγt). Dieser Rezeptor ist eine Spleißvariante der Unterfamilie der kernhormonartigen Rezeptoren RORγ, die an Autoimmunerkrankungen beteiligt ist .
Selektive Androgenrezeptor-Modulatoren (SARMs)
4-(Pyrrolidin-1-yl)benzonitrilderivate, die strukturell dem „this compound“ ähnlich sind, wurden als selektive Androgenrezeptor-Modulatoren (SARMs) synthetisiert. Diese Verbindungen wurden durch Optimierung der Struktur von zuvor berichteten 1-(4-Cyano-1-naphthyl)-2,3-disubstituierten Pyrrolidinderivaten entwickelt .
Krebsbehandlung
Alkylaminophenolverbindungen, zu denen auch „this compound“ gehört, werden häufig in der Krebsbehandlung eingesetzt . Die Vielfalt der Krebsarten hat zu biologisch aktiven Verbindungen geführt, die als pharmazeutische Inhaltsstoffe verwendet werden. Daher ist die Entdeckung neuer Verbindungen mit antiproliferativer Wirkung gegen Krebszellen sehr wichtig .
Antioxidative Eigenschaften
Die hohen antioxidativen Eigenschaften von Alkylaminophenolen und die Tatsache, dass sie auf natürliche und synthetische Weise gewonnen werden können, haben sie in medizinischen Anwendungen bevorzugt gemacht .
Synthese von Alkylaminophenolen
Alkylaminophenole werden durch die Petasis-Reaktion erhalten. Die Petasis-Reaktion ist eine Reaktion, die zwischen Aldehyd, Amin und Boronsäure abläuft . Die Tatsache, dass die Reaktionsbedingungen mild waren, hat sie in vielen Anwendungen bevorzugt gemacht .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , which are kinases involved in various cellular processes.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Modifications of the pyrrolidine structure have been made to optimize the pharmacokinetic profile of related compounds .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIJPHGPERPMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905748 | |
| Record name | 4-(Pyrrolidin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008-97-5 | |
| Record name | 4-(1-Pyrrolidinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Pyrrolidinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Pyrrolidin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1-pyrrolidinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



